molecular formula C15H23BrO B139777 2-Bromo-5-(2-methyloctan-2-YL)phenol CAS No. 70120-14-8

2-Bromo-5-(2-methyloctan-2-YL)phenol

Cat. No. B139777
CAS RN: 70120-14-8
M. Wt: 299.25 g/mol
InChI Key: HUDFTWYCPXXWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(2-methyloctan-2-YL)phenol” is a chemical compound . It is used as an intermediate in the synthesis of a cannabinoid receptor ligand . This product is not intended for human or veterinary use, but for research use only.


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(2-methyloctan-2-YL)phenol” contains a total of 40 bonds, including 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

properties

IUPAC Name

2-bromo-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-4-5-6-7-10-15(2,3)12-8-9-13(16)14(17)11-12/h8-9,11,17H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFTWYCPXXWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509873
Record name 2-Bromo-5-(2-methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(2-methyloctan-2-YL)phenol

CAS RN

70120-14-8
Record name 2-Bromo-5-(2-methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In like manner, 2-(4-bromo-3-hydroxyphenyl)-2-methylnonane is prepared in 82% (8.5 g.) yield as an oil from 7.8 g. (0.033 mol.) of 2-(3-hydroxyphenyl)-2-methylnonane:
Name
2-(4-bromo-3-hydroxyphenyl)-2-methylnonane
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2-(3-hydroxyphenyl)-2-methylnonane
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0.033 mol
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reactant
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 110 g. (0.50 mole) of 2-(3-hydroxyphenyl)-2-methyloctane in 200 ml. of carbon tetrachloride was added dropwise a solution of 80 g. (0.50 mole) of bromine in 90 ml. of carbon tetrachloride (reaction temperature ≤30° C. with cooling). The reaction mixture was stirred an additional 15 minutes and was then evaporated to yield 150 g. (100%) of product as an oil.
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0.5 mol
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Reaction Step One
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0.5 mol
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reactant
Reaction Step Two
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product
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